

Spectroscopic and Synthetic Profile of Phenyl Diethylsulfamate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl diethylsulfamate*

Cat. No.: *B15390390*

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed theoretical overview of the spectroscopic characteristics and synthetic pathway for **phenyl diethylsulfamate**. While specific experimental data for this compound is not readily available in the reviewed literature, this document extrapolates expected spectroscopic data based on analogous compounds and outlines general experimental protocols for its synthesis and characterization.

Synthesis of Phenyl Diethylsulfamate

Phenyl diethylsulfamate can be synthesized via the reaction of phenol with diethylsulfamoyl chloride. This is a standard method for the formation of sulfamate esters. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

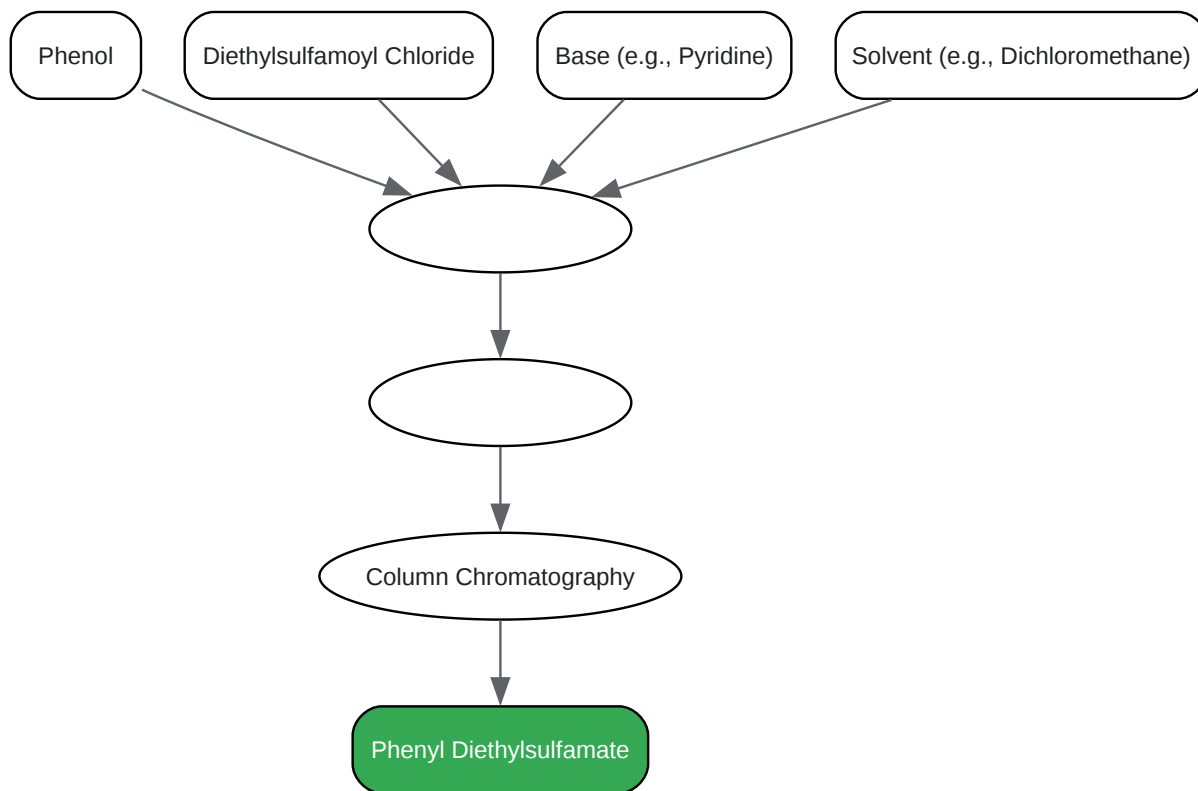


Figure 1: Proposed Synthesis Workflow for Phenyl Diethylsulfamate

[Click to download full resolution via product page](#)

Caption: Figure 1: Proposed Synthesis Workflow for **Phenyl Diethylsulfamate**.

General Experimental Protocol for Synthesis

- To a solution of phenol (1.0 equivalent) and a suitable base, such as pyridine or triethylamine (1.2 equivalents), in an inert solvent like dichloromethane or tetrahydrofuran at 0 °C, add diethylsulfamoyl chloride (1.1 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure **phenyl diethylsulfamate**.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **phenyl diethylsulfamate** based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Data for **Phenyl Diethylsulfamate**

^1H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
Aromatic Protons	7.20 - 7.50	Multiplet	5H	-	Phenyl-H
Methylene Protons	3.40 - 3.60	Quartet	4H	~ 7.1	N-CH ₂ -CH ₃
Methyl Protons	1.20 - 1.40	Triplet	6H	~ 7.1	N-CH ₂ -CH ₃

^{13}C NMR	Chemical Shift (δ , ppm)	Assignment
Aromatic C (ipso)	~ 150	C-O
Aromatic C (ortho)	~ 122	CH
Aromatic C (para)	~ 129	CH
Aromatic C (meta)	~ 126	CH
Methylene C	~ 43	N-CH ₂
Methyl C	~ 14	CH ₃

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for **Phenyl Diethylsulfamate**

Frequency (cm ⁻¹)	Intensity	Vibration	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic
2980 - 2850	Medium	C-H Stretch	Aliphatic (Ethyl)
1600, 1490	Medium-Strong	C=C Stretch	Aromatic Ring
1350 - 1380	Strong	Asymmetric SO ₂ Stretch	Sulfamate
1150 - 1180	Strong	Symmetric SO ₂ Stretch	Sulfamate
1200 - 1250	Strong	C-O Stretch	Aryl Ether
900 - 950	Strong	S-O-C Stretch	Sulfamate Ester

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **Phenyl Diethylsulfamate**

m/z	Relative Intensity (%)	Assignment
[M] ⁺	Variable	Molecular Ion
[M-C ₂ H ₅] ⁺	Moderate	Loss of ethyl group
[M-SO ₂ N(C ₂ H ₅) ₂] ⁺	High	Loss of diethylsulfamoyl group
94	High	Phenoxy cation [C ₆ H ₅ O] ⁺
77	High	Phenyl cation [C ₆ H ₅] ⁺

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **phenyl diethylsulfamate** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

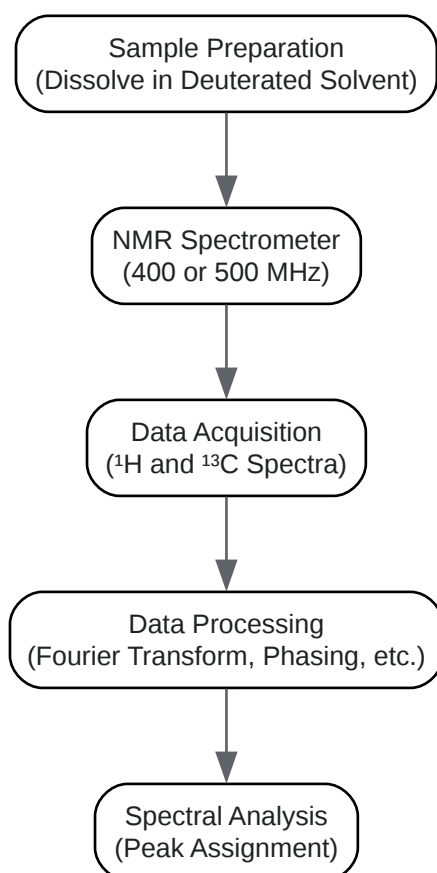


Figure 2: General Workflow for NMR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Figure 2: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the IR spectrum. The data is typically presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for this type of molecule.
- **Sample Preparation:** For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.
- **Data Acquisition:** Introduce the sample into the mass spectrometer. In EI mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives information about its structure.

This document provides a foundational understanding of the expected chemical and spectroscopic properties of **phenyl diethylsulfamate**. Experimental verification is necessary to confirm these predictions.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Phenyl Diethylsulfamate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15390390#phenyl-diethylsulfamate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com